N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11040935
InChI: InChI=1S/C14H14N2O4S/c1-10-3-4-11(2)14(9-10)15-21(19,20)13-7-5-12(6-8-13)16(17)18/h3-9,15H,1-2H3
SMILES: CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C14H14N2O4S
Molecular Weight: 306.34 g/mol

N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide

CAS No.:

Cat. No.: VC11040935

Molecular Formula: C14H14N2O4S

Molecular Weight: 306.34 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide -

Specification

Molecular Formula C14H14N2O4S
Molecular Weight 306.34 g/mol
IUPAC Name N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide
Standard InChI InChI=1S/C14H14N2O4S/c1-10-3-4-11(2)14(9-10)15-21(19,20)13-7-5-12(6-8-13)16(17)18/h3-9,15H,1-2H3
Standard InChI Key FXZJNYOSPFOIHZ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide is a complex organic compound that belongs to the sulfonamide class. It is characterized by the presence of a sulfonamide functional group, a nitro group, and two methyl substituents on the benzene ring. This compound is of interest in medicinal chemistry due to its potential biological activities and unique structural features.

Synthesis

The synthesis of N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 2,5-dimethylaniline. Industrial production may utilize continuous flow processes to enhance efficiency and yield while maintaining high purity and consistent quality through precise control of reaction parameters.

Biological Activities

Sulfonamides, including N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide, are known for their antibacterial effects. They act as competitive inhibitors of bacterial dihydropteroate synthase, an enzyme necessary for folate synthesis in bacteria. Additionally, this compound has shown potential anti-inflammatory and analgesic activities, likely due to its ability to modulate biochemical pathways involved in pain and inflammation.

Applications and Future Research

N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide has potential applications in medicinal chemistry, particularly in the development of new antibacterial agents. Its unique structural features and biological activities make it a valuable candidate for further research and development. Understanding its interactions with biological targets is crucial for elucidating its mechanism of action and potential side effects.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide. These include N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide and N-(2-methylphenyl)-4-nitrobenzenesulfonamide. Variations in substituents can influence the chemical reactivity and biological properties of these compounds, emphasizing the significance of N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide within this class.

CompoundStructure FeaturesUnique Aspects
N-(4-methoxyphenyl)-4-nitrobenzenesulfonamideContains a methoxy group instead of methyl groupsExhibits different solubility and reactivity profiles
N-(2-methylphenyl)-4-nitrobenzenesulfonamideHas one methyl group on the phenyl ringPotentially different antibacterial efficacy
N-(2,6-dimethylphenyl)-4-nitrobenzenesulfonamideMethyl groups at different positionsMay show varied biological activity compared to the target

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator